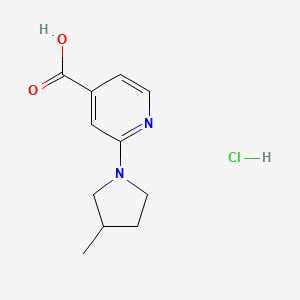
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 3-methylpyrrolidin-1-yl group and a carboxylic acid group, which is further converted to its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as the primary raw materials.
Reaction Steps: The process involves a series of reactions, including amination, cyclization, and oxidation. The key steps are
Hydrochloride Formation: The final step involves the conversion of the carboxylic acid to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups introduced at specific positions on the pyridine ring .
Scientific Research Applications
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways are still under investigation, but it is believed to interact with nicotinic acetylcholine receptors, similar to other pyridine derivatives .
Comparison with Similar Compounds
Similar Compounds
(S)-Nicotine: A naturally occurring alkaloid with a similar pyridine structure.
3-(1-Methylpyrrolidin-2-yl)pyridine: Another pyridine derivative with similar structural features.
Uniqueness
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-8-3-5-13(7-8)10-6-9(11(14)15)2-4-12-10;/h2,4,6,8H,3,5,7H2,1H3,(H,14,15);1H |
InChI Key |
IHRNCULFTSLJCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)C2=NC=CC(=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


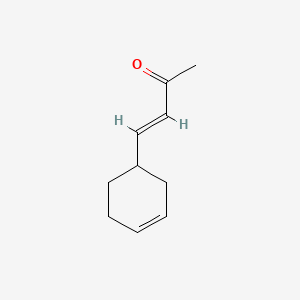
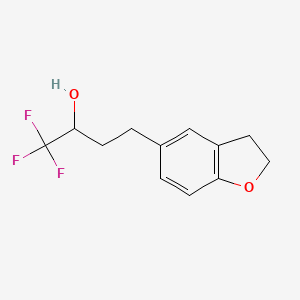
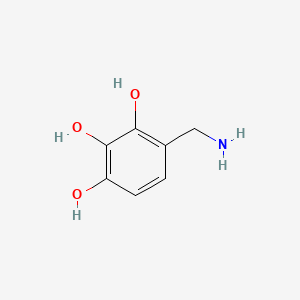
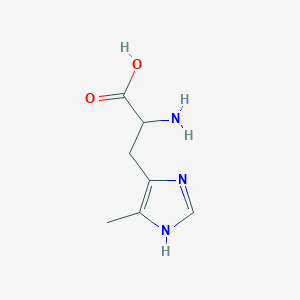
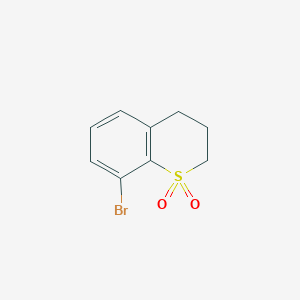
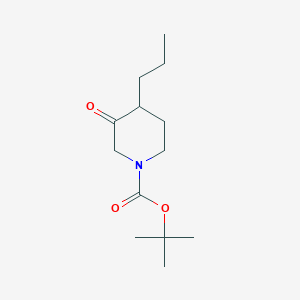

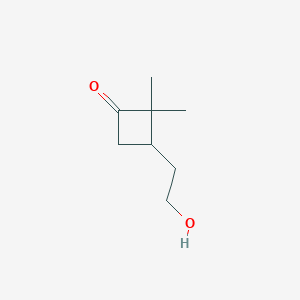
![3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)
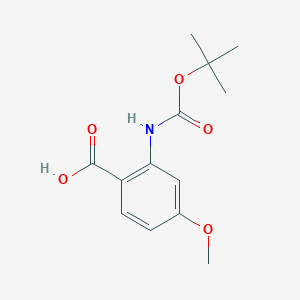
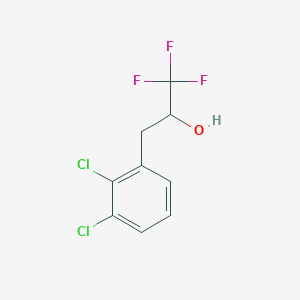
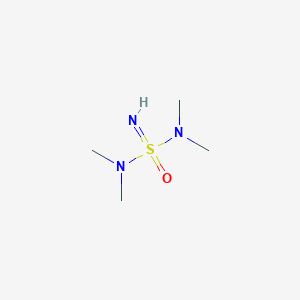
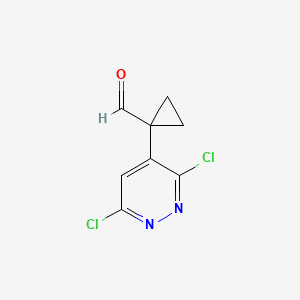
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)
